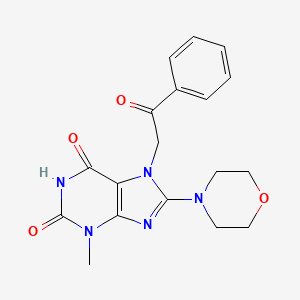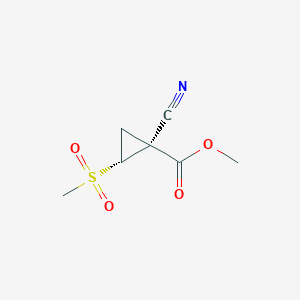
Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with cyclopropane rings, like the one in your molecule, are often used in pharmaceuticals and agrochemicals due to their unique chemical properties . The presence of a cyano group (-CN) and a methylsulfonyl group (-SO2CH3) could add to the reactivity of the compound.
Molecular Structure Analysis
The molecular structure of a compound like this would involve a three-membered cyclopropane ring, which is known for its strain and reactivity. The presence of two chiral centers would mean that this compound could exist in multiple stereoisomers .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Two compounds with the same molecular formula but different arrangements of atoms (stereoisomers) can have different properties .Mechanism of Action
The mechanism of action of Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. One proposed mechanism involves the inhibition of the enzyme farnesyltransferase, which plays a key role in the growth and proliferation of cancer cells. Another proposed mechanism involves the modulation of the Wnt signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in the body. In addition to its anti-tumor and neuroprotective effects, it has been shown to have anti-inflammatory and antioxidant properties. It has also been found to modulate the levels of various neurotransmitters in the brain, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate in lab experiments is its high potency and specificity, which allows for accurate and reliable results. However, one limitation is its relatively high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for the study of Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate. One area of research involves the development of new drugs based on its structure and mechanism of action. Another area of research involves the exploration of its potential applications in other fields, such as agriculture and environmental science. Finally, further studies are needed to fully understand its mechanism of action and potential side effects, in order to maximize its therapeutic potential.
Synthesis Methods
Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common synthesis method involves the reaction of 1-cyano-2-methylsulfonylcyclopropane-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through a series of steps, including filtration, recrystallization, and chromatography.
Scientific Research Applications
Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate has been extensively studied in scientific research due to its potential applications in various fields. One area of research involves the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. This compound has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Safety and Hazards
Properties
IUPAC Name |
methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-12-6(9)7(4-8)3-5(7)13(2,10)11/h5H,3H2,1-2H3/t5-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPXFUUFWZWJHM-VDTYLAMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1S(=O)(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H]1S(=O)(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2880220.png)
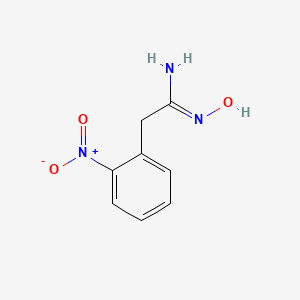
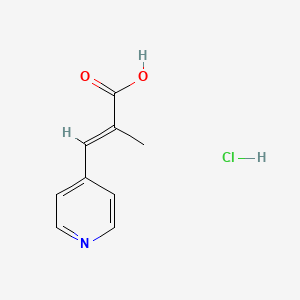
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)thio)propan-1-one](/img/structure/B2880225.png)
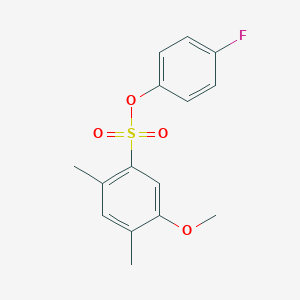


![1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2880230.png)
![N-(3-(methylthio)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2880231.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2880232.png)
![Cis-Tert-Butyl3A-Aminohexahydrocyclopenta[B]Pyrrole-1(2H)-Carboxylate](/img/no-structure.png)
![6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2880234.png)
